molecular formula C14H14ClNO5S2 B2694293 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,4-dimethoxyphenyl)acetamide CAS No. 1021079-43-5

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2694293
CAS No.: 1021079-43-5
M. Wt: 375.84
InChI Key: SQGOYWUARCCKAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound It features a sulfonyl group attached to a thiophene ring, which is further substituted with a chlorine atom The acetamide moiety is linked to a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,4-dimethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Sulfonyl Chloride Intermediate: The starting material, 5-chlorothiophene-2-sulfonyl chloride, is prepared by chlorosulfonation of 5-chlorothiophene.

    Amide Formation: The sulfonyl chloride intermediate is then reacted with 2,4-dimethoxyaniline in the presence of a base such as triethylamine to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,4-dimethoxyphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interactions with biological targets, potentially leading to the discovery of new drugs or therapeutic agents.

Mechanism of Action

The mechanism of action of 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,4-dimethoxyphenyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can act as a hydrogen bond acceptor, while the aromatic rings can participate in π-π interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(3,4-dimethoxyphenyl)acetamide
  • 2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,5-dimethoxyphenyl)acetamide

Uniqueness

2-[(5-chlorothiophen-2-yl)sulfonyl]-N-(2,4-dimethoxyphenyl)acetamide is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. The presence of the chlorine atom on the thiophene ring also adds to its distinct chemical properties.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)sulfonyl-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO5S2/c1-20-9-3-4-10(11(7-9)21-2)16-13(17)8-23(18,19)14-6-5-12(15)22-14/h3-7H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGOYWUARCCKAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=C(S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.